Tert-Butyl-N-(2-Furyl)carbamate

Übersicht

Beschreibung

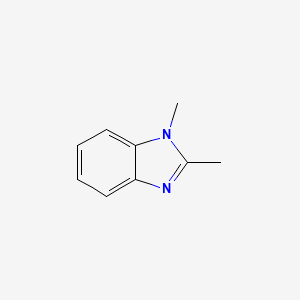

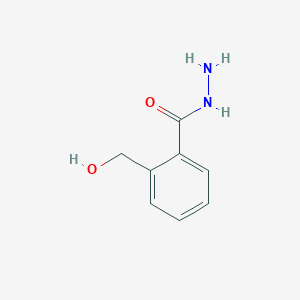

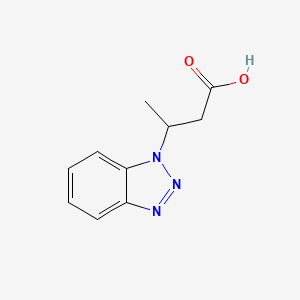

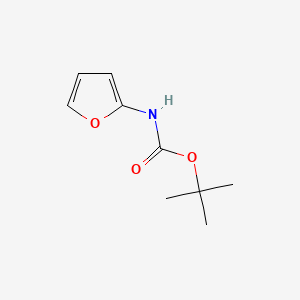

Tert-butyl n-(2-furyl)carbamate, also known as tert-Butyl 2-furylcarbamate, is a chemical compound with the molecular formula C9H13NO3 . It is also known by other names such as 2-Methyl-2-propanyl 2-furylcarbamate and Carbamic acid, N-2-furanyl-, 1,1-dimethylethyl ester .

Synthesis Analysis

While specific synthesis methods for Tert-butyl n-(2-furyl)carbamate were not found, carbamates in general can be synthesized in the presence of natural phosphate as a catalyst, with excellent yield, simple workup, and benign environment .Molecular Structure Analysis

The molecular structure of Tert-butyl n-(2-furyl)carbamate consists of a carbamate group (O-CO-NH-) attached to a tert-butyl group and a furanyl group . The average mass of the molecule is 183.204 Da .Chemical Reactions Analysis

Carbamates, including Tert-butyl n-(2-furyl)carbamate, are known for their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Physical And Chemical Properties Analysis

Tert-butyl n-(2-furyl)carbamate has a molecular weight of 117.15 g/mol . It is structurally related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

Tert-Butyl-N-(2-Furyl)carbamate ist ein Spezialprodukt, das in der Proteomics-Forschung eingesetzt wird . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse und Identifizierung von Proteinen in verschiedenen Arten von biologischen Proben verwendet werden.

Synthese von Bio-basiertem Polyimid

Diese Verbindung wurde bei der Synthese von furanbasiertem Diamin verwendet, das dann zur Synthese von biobasiertem Polyimid eingesetzt wird . Polyimide sind Polymere von Imid-Monomeren und sind für ihre thermische Stabilität, gute chemische Beständigkeit und hohe mechanische Festigkeit bekannt. Biobasierte Polyimide bieten eine nachhaltigere Alternative zu traditionellen, erdölbasierten Polymeren.

Katalysator in der Biomasseverarbeitung

Furanbasierte Verbindungen wie this compound können als Katalysatoren bei der Umwandlung von Biomasse in nützliche Amine wirken . Dieser Prozess ist Teil des breiteren Bereichs der grünen Chemie, der darauf abzielt, die Umweltbelastung chemischer Prozesse zu reduzieren.

Pharmazeutische Anwendungen

Es wurde festgestellt, dass Furan-Derivate eine Vielzahl von therapeutischen Vorteilen aufweisen, wie z. B. antiulzerative, diuretische, muskelrelaxierende, antiprotozoale, antibakterielle oder antimykotische oder antivirale, entzündungshemmende, analgetische, Antidepressiva, angstlösende, antiparkinsonische, antiglaukomatöse, antihypertensive, Anti-Aging- und Antikrebs-Eigenschaften . Daher könnte this compound möglicherweise bei der Entwicklung neuer Medikamente mit diesen therapeutischen Wirkungen eingesetzt werden.

Herstellung von Harzen und Lacken

Furan, ein Schlüsselmaterial in der Struktur von this compound, wird bei der Herstellung von Harzen und Lacken verwendet . Diese Materialien haben eine große Bandbreite an Anwendungen, darunter Beschichtungen, Klebstoffe und Dichtstoffe.

Agrochemische Anwendungen

Furan-Derivate werden auch bei der Herstellung von Agrochemikalien verwendet . Diese Chemikalien werden in der Landwirtschaft eingesetzt, um den Ernteertrag zu steigern und Pflanzen vor Schädlingen und Krankheiten zu schützen.

Wirkmechanismus

Mode of Action

The compound is a Boc-protected amine . Boc-protected amines are widely used in the synthesis of carbamates, thiocarbamates, and ureas . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .

Biochemical Pathways

The compound is involved in the synthesis of carbamates, thiocarbamates, and ureas . These compounds are found in a wide array of bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . They are noted for their chemical stability and potential to enhance cellular membrane permeability .

Pharmacokinetics

041 g/mL at 25 °C) and refractive index (n20/D 14500) have been reported .

Result of Action

The result of the action of Tert-butyl n-(2-furyl)carbamate largely depends on the context of its use. In the context of organic synthesis, it serves as a protecting group for amines, enabling the synthesis of complex molecules .

Safety and Hazards

Zukünftige Richtungen

Carbamates, including Tert-butyl n-(2-furyl)carbamate, have received much attention in recent years due to their application in drug design and discovery . They are widely utilized as a peptide bond surrogate in medicinal chemistry . Therefore, future research may focus on exploring new applications of carbamates in medicinal chemistry and drug design.

Biochemische Analyse

Biochemical Properties

Tert-butyl n-(2-furyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, including proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The nature of these interactions is primarily through the formation of covalent bonds with the active sites of these enzymes, leading to the inhibition or activation of their catalytic activities .

Cellular Effects

Tert-butyl n-(2-furyl)carbamate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of tert-butyl n-(2-furyl)carbamate involves its binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound can also interact with transcription factors, resulting in changes in gene expression. Furthermore, it can modulate the activity of various signaling molecules, such as kinases and phosphatases, thereby affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl n-(2-furyl)carbamate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl n-(2-furyl)carbamate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of tert-butyl n-(2-furyl)carbamate vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

Tert-butyl n-(2-furyl)carbamate is involved in various metabolic pathways, including those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which play a crucial role in the metabolism of peptides. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of tert-butyl n-(2-furyl)carbamate within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can bind to specific proteins, leading to its localization and accumulation in certain cellular compartments .

Subcellular Localization

Tert-butyl n-(2-furyl)carbamate exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, it can be found in the cytoplasm, where it interacts with various signaling molecules and enzymes .

Eigenschaften

IUPAC Name |

tert-butyl N-(furan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPYDDORIVFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312141 | |

| Record name | Tert-butyl n-(2-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56267-47-1 | |

| Record name | 56267-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tert-butyl n-(2-furyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(furan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.